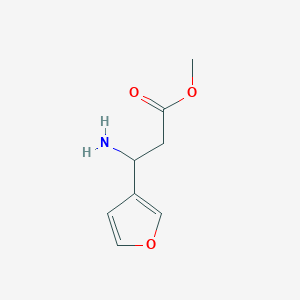

Methyl 3-amino-3-(furan-3-yl)propanoate

Description

Methyl 3-amino-3-(furan-3-yl)propanoate is an ester derivative of 3-aminopropanoic acid, featuring a furan-3-yl substituent at the β-position. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol (calculated from hydrochloride data in ). The compound is synthesized via the Rodionov reaction, a method commonly used for β-amino esters, starting from aldehydes and proceeding through condensation with malonic ester derivatives followed by esterification . The furan-3-yl group introduces unique electronic and steric properties due to the heteroaromatic oxygen atom, distinguishing it from phenyl or other aryl-substituted analogs.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 3-amino-3-(furan-3-yl)propanoate |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3 |

InChI Key |

XNJUDVGLEPMZEH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=COC=C1)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

- Starting from Furan: The furan ring serves as the aromatic heterocyclic core. Initial steps involve oxidation of furan to generate aldehyde or ketone intermediates that allow further side-chain elaboration.

- Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to selectively oxidize furan derivatives to aldehydes or carboxylic acids, which are key intermediates for subsequent reactions.

Amination and Side-Chain Construction

- Amination Reaction: Introduction of the amino group at the 3-position of the propanoate chain is typically achieved through amination reactions of the corresponding aldehyde or ketone intermediates. This can involve reductive amination or substitution reactions using ammonia or amine sources.

- Esterification: The carboxylic acid or acid derivative is esterified with methanol in the presence of acidic catalysts to yield the methyl ester, completing the formation of methyl 3-amino-3-(furan-3-yl)propanoate.

Stereoselective Synthesis

- The compound is chiral at the 3-position; thus, stereoselective methods are employed to obtain the (3R)- or (3S)-enantiomer.

- Enzymatic resolution of racemic mixtures has been reported but leads to lower yields due to discarding the undesired enantiomer.

- More recent methods focus on asymmetric synthesis routes that avoid racemic mixtures, improving yield and reducing waste.

- For example, stereoselective reduction and cyclization steps are used to prepare optically active intermediates, which are then converted into the target compound with high enantiomeric excess.

Industrial and Laboratory Scale Optimization

- Industrial methods optimize reaction conditions to improve yield and purity, often using continuous flow reactors and advanced purification techniques.

- Laboratory methods focus on reaction optimization including temperature control, choice of solvents, catalysts, and purification methods such as column chromatography.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Oxidation | Potassium permanganate, chromium trioxide | Furan oxidation to aldehyde or acid | Selective oxidation critical |

| 2 | Amination | Ammonia or amine sources, reductive amination | Introduction of amino group at 3-position | Reductive amination preferred for selectivity |

| 3 | Esterification | Methanol, acid catalyst (e.g., H2SO4) | Formation of methyl ester | Standard Fischer esterification |

| 4 | Stereoselective synthesis | Chiral catalysts, enzymatic resolution | Optically active this compound | Asymmetric synthesis preferred over resolution |

| 5 | Purification | Column chromatography, crystallization | High purity product | Ensures removal of side-products |

Research Findings and Notes

- The compound’s synthesis is well-documented in medicinal chemistry contexts due to its potential biological activities such as antimicrobial and anticancer effects.

- The presence of the furan ring and amino group allows for diverse chemical modifications, enabling further derivatization for biological studies.

- Enzymatic resolution methods, while effective for obtaining enantiomeric purity, reduce overall yield by approximately 50% due to discarding the undesired enantiomer.

- Asymmetric synthesis routes are therefore preferred to maximize yield and reduce cost.

- Recent patents and literature emphasize the development of stereoselective synthetic pathways that avoid racemic intermediates, improving efficiency and sustainability.

- Industrial synthesis may incorporate continuous flow techniques and optimized catalyst systems to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 3-amino-3-(furan-3-yl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Aryl vs. Heteroaryl Groups

The β-position substituent significantly influences the compound's physicochemical and biological properties. Key comparisons include:

Phenyl Derivatives

- Methyl 3-amino-3-phenylpropanoate (C₁₀H₁₃NO₂, MW 179.22 g/mol): The phenyl group is purely aromatic, lacking heteroatoms, which increases lipophilicity compared to furan derivatives. Synthesized via the same Rodionov reaction, demonstrating the method's versatility .

Furan-2-yl Isomer

- Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride (C₈H₁₂ClNO₃, MW 205.64 g/mol): Positional isomerism (furan-2-yl vs. furan-3-yl) alters electronic distribution. The 2-substituted furan may exhibit stronger resonance effects due to proximity to the oxygen atom .

Pyridinyl Derivatives

Substituted Aryl Derivatives

Electron-withdrawing or donating groups on the aryl ring modulate reactivity and stability:

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects solubility and bioavailability:

Alicyclic vs. Aromatic Substituents

- Methyl 3-amino-3-cyclobutylpropanoate (C₇H₁₃NO₂, MW 155.18 g/mol): The cyclobutyl group introduces ring strain, reducing stability but increasing conformational rigidity compared to planar aromatic substituents .

Biological Activity

Methyl 3-amino-3-(furan-3-yl)propanoate, an organic compound with the molecular formula C₈H₁₁N₃O₂, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a furan ring, which is known for contributing to various pharmacological effects, and an amino group that enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The structure of this compound can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | Approximately 169.18 g/mol |

| Functional Groups | Amino group, furan ring |

| Chiral Centers | Yes, at the third carbon |

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with amino acids or their esters under mild conditions. One common method includes:

- Reactants : Furan-3-carbaldehyde and glycine methyl ester.

- Catalyst : Sodium borohydride as a reducing agent.

- Conditions : Reaction occurs at room temperature to 50°C.

This method allows for the formation of the desired compound while maintaining high yields and purity through subsequent purification steps like recrystallization or chromatography .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, its effectiveness against Candida albicans and Escherichia coli has been documented, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis .

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with biological molecules due to the presence of the amino group. The furan ring can participate in π-π interactions, enhancing its binding affinity to enzymes or receptors .

Case Studies

- Antimicrobial Activity Study :

-

Cancer Cell Line Study :

- In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in specific cancer types. The mechanism was linked to the modulation of signaling pathways associated with cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.